molecular formula C22H27N5O3S B11507511 N-[2-(3,4-diethoxyphenyl)ethyl]-2-{5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-{5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetamide

Cat. No.: B11507511
M. Wt: 441.5 g/mol
InChI Key: QXCYAFMSOWHQTO-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes diethoxyphenyl and methanesulfonylphenyl groups attached to a tetrazole ring

Preparation Methods

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the diethoxyphenyl and methanesulfonylphenyl intermediates. These intermediates are then reacted with a tetrazole precursor under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like sodium hydroxide or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving tetrazole-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The tetrazole ring is known to mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The diethoxyphenyl and methanesulfonylphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other tetrazole-containing molecules, such as:

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound has similar structural features but with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{5-[4-(Methanesulfonyl)phenyl]-2H-1,2,3,4-Tetrazol-2-yl}acetamide: Similar structure but with different substituents on the phenyl rings.

The uniqueness of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C22H27N5O3S/c1-4-29-19-11-6-16(14-20(19)30-5-2)12-13-23-21(28)15-27-25-22(24-26-27)17-7-9-18(31-3)10-8-17/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,23,28)

InChI Key

QXCYAFMSOWHQTO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)SC)OCC

Origin of Product

United States

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